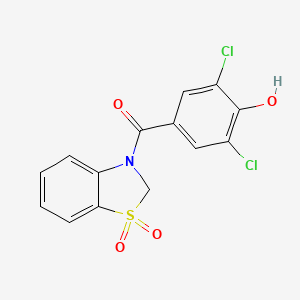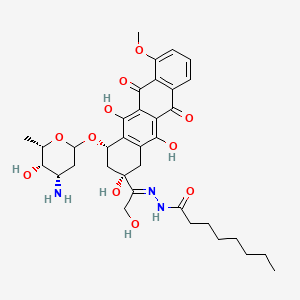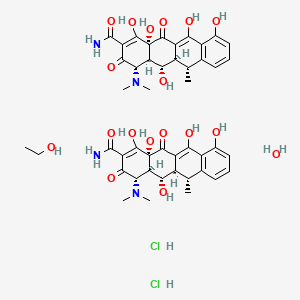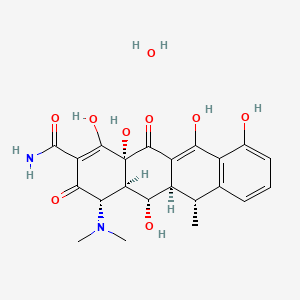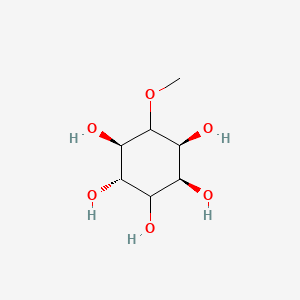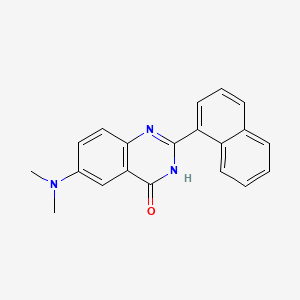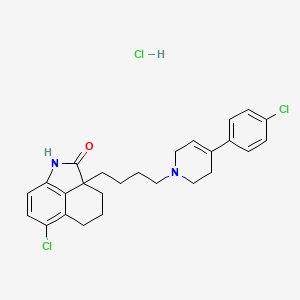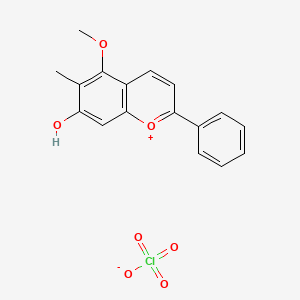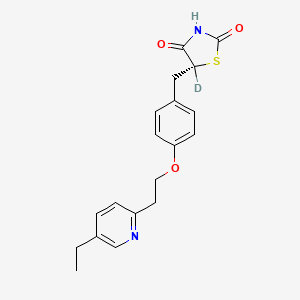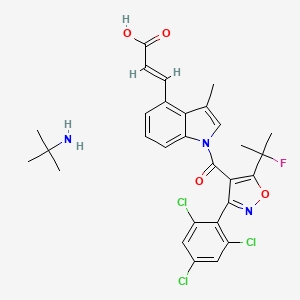
EC-17 sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EC17, also known as Folate-FITC, is an FITC conjugated folic acid. It also acts as a FRα-targeting agent that fluoresces at 500nm. EC17 is conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, curculating anti-fluorescein antibodies.may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.
Aplicaciones Científicas De Investigación
Application in Liquid Metal Fast Breeder Reactors
Eddy Current Flowmeters (ECFMs) are crucial in Liquid Metal Fast Breeder Reactors (LMFBRs) where sodium serves as a coolant. ECFMs, suited for high-temperature sodium environments, are used for measuring sodium flow, essential for operational and safety aspects of fast reactors. Their design, simulation, and testing in sodium highlight their significance in ensuring flow through reactor cores under varying conditions (Sharma et al., 2010).
Astronomical Observations
Sodium absorption in the atmosphere of extrasolar planets, like WASP-17b, can be studied using sodium spectral lines. This helps in understanding planetary atmospheres and their compositions (Zhou & Bayliss, 2012).
Electrochromic Devices
Sodium ions (Na+) are considered for electrochromic (EC) devices. The design of ion-transport channels in metal-organic frameworks (MOFs) enables efficient sodium ion intercalation in nanostructured electrodes. This has implications for fast-switching, multicolor, and stable EC devices (Li et al., 2018).
Soil Health Assessment
Sodium-based studies are integral in understanding soil health, especially in sodic soil remediation. Biological indicators, like enzyme activities and gene copies, are used to assess the effectiveness of chemical management strategies in remediating sodium-affected soils (Dose et al., 2015).
Sodium-Ion Batteries
Sodium's role in energy storage, particularly in sodium-ion batteries (SIBs), is significant. Research on materials for SIBs addresses the urgent demand for green and efficient energy-storage systems, considering parameters like cost, safety, and energy density (Delmas, 2018).
Sodium Electrodeposition
The study of sodium electrodeposition, especially in relation to ethylene carbonate (EC) and fluoroethylene carbonate (FEC), enhances the understanding of sodium morphologies and gas evolution in battery systems (Rodriguez et al., 2017).
Environmental Impact Assessment
The impact of sodium salts, particularly in relation to soil erosion and mineral composition changes, is studied to understand the negative effects on roadside environments and tree growth (Marosz, 2011).
Gel-Polymer Electrolytes for Sodium-Ion Batteries
The development of poly-acrylonitrile (PAN)-based gel-polymer electrolytes formed with NaClO4, ethylene carbonate (EC), and propylene carbonate (PC) for sodium-ion batteries is another application. This research focuses on optimizing the ionic conductivity for practical battery applications (Vignarooban et al., 2017).
Propiedades
Número CAS |
910661-33-5 |
|---|---|
Nombre del producto |
EC-17 sodium |
Fórmula molecular |
C42H34N10Na2O10S |
Peso molecular |
916.8335 |
Nombre IUPAC |
Benzoic acid, 5-[[[[2-[[(4S)-4-[[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]amino]-4-carboxy-1-oxobutyl]amino]ethyl]amino]thioxomethyl]amino]-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-, sodium salt |
InChI |
InChI=1S/C42H36N10O10S.2Na/c43-41-51-36-35(38(57)52-41)48-23(19-47-36)18-46-21-3-1-20(2-4-21)37(56)50-30(40(60)61)11-12-33(55)44-13-14-45-42(63)49-22-5-8-26(29(15-22)39(58)59)34-27-9-6-24(53)16-31(27)62-32-17-25(54)7-10-28(32)34;;/h1-10,15-17,19,30,46,53H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H,60,61)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 |
Clave InChI |
BSWYZDWNAFHWBP-ARIINYJRSA-L |
SMILES |
O=C([O-])C1=CC(NC(NCCNC(CC[C@H](NC(C2=CC=C(NCC3=CN=C4NC(N)=NC(C4=N3)=O)C=C2)=O)C([O-])=O)=O)=S)=CC=C1C5=C6C=CC(C=C6OC7=C5C=CC(O)=C7)=O.[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
EC17; EC-17; EC 17; Folate-FTIC; FTIC-Folate; EC17 sodium. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



